An In-depth Technical Guide to Ethyl 2-methylisonicotinate: Structure, Properties, and Synthesis
An In-depth Technical Guide to Ethyl 2-methylisonicotinate: Structure, Properties, and Synthesis
Abstract
This technical guide provides a comprehensive overview of Ethyl 2-methylisonicotinate, a pyridine carboxylate derivative of interest in medicinal chemistry and drug development. A significant challenge in the available literature is the frequent confusion of this compound with its structural isomer, Ethyl 2-methylnicotinate. This guide begins by explicitly addressing this ambiguity to ensure clarity for researchers. It then delves into the detailed chemical structure, physicochemical properties, and spectroscopic data of Ethyl 2-methylisonicotinate. Furthermore, a robust, step-by-step synthesis protocol is presented, grounded in established chemical principles. The guide also explores the compound's role as a versatile building block in the synthesis of complex molecular scaffolds for drug discovery. This document is intended to be an essential resource for researchers, scientists, and professionals in the field of drug development, providing both foundational knowledge and practical insights.
Introduction: Clarifying the Isomeric Ambiguity
In the landscape of chemical synthesis and drug discovery, precision in identifying and characterizing molecular entities is paramount. A notable point of confusion exists between Ethyl 2-methylisonicotinate (CAS: 25635-17-0) and its isomer, Ethyl 2-methylnicotinate (CAS: 1721-26-2) . While both share the same molecular formula (C₉H₁₁NO₂) and molecular weight (165.19 g/mol ), their structural differences lead to distinct chemical and biological properties. Ethyl 2-methylisonicotinate features the ethyl carboxylate group at the 4-position of the pyridine ring, whereas in the nicotinate isomer, it is at the 3-position. This seemingly minor difference significantly alters the electronic distribution and steric environment of the molecule, impacting its reactivity and potential as a pharmaceutical intermediate. This guide will focus exclusively on the isonicotinate isomer, providing clear and verified information to prevent the propagation of erroneous data.
Chemical Structure and Properties
Molecular Structure
The foundational structure of Ethyl 2-methylisonicotinate is a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The molecule is substituted at two positions: a methyl group at the 2-position and an ethyl carboxylate group at the 4-position.
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IUPAC Name: ethyl 2-methylpyridine-4-carboxylate[1]
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CAS Number: 25635-17-0[1]
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Molecular Formula: C₉H₁₁NO₂[1]
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Molecular Weight: 165.19 g/mol [1]
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Canonical SMILES: CCOC(=O)C1=CC(=NC=C1)C
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InChI Key: WOMYMRWGDVTGQI-UHFFFAOYSA-N[1]
The presence of the electron-withdrawing ethyl carboxylate group and the electron-donating methyl group on the pyridine ring creates a unique electronic profile that influences its reactivity in synthetic transformations.
Physicochemical Properties
A summary of the key physicochemical properties of Ethyl 2-methylisonicotinate is presented in the table below. It is important to note that some experimental data in the literature refers to the hydrochloride salt of the compound.
| Property | Value | Source |
| Molecular Weight | 165.19 g/mol | PubChem[1] |
| XLogP3 | 1.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Topological Polar Surface Area | 39.2 Ų | PubChem[1] |
| Boiling Point | 102-103 °C at 4 Torr | ChemicalBook[2] |
| Melting Point (HCl salt) | 148-152 °C | Sigma-Aldrich[3] |
Spectroscopic Characterization
Accurate spectroscopic data is essential for the unambiguous identification and quality control of Ethyl 2-methylisonicotinate. Due to the prevalent confusion with its isomer, it is critical to reference data associated with the correct CAS number (25635-17-0). While publicly available experimental spectra are scarce, predicted data and typical spectral features are discussed below.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
The proton NMR spectrum of Ethyl 2-methylisonicotinate is expected to show distinct signals corresponding to the protons of the ethyl group, the methyl group, and the pyridine ring.
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Ethyl group (CH₂CH₃): A quartet around δ 4.4 ppm (CH₂) and a triplet around δ 1.4 ppm (CH₃).
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Methyl group (CH₃): A singlet around δ 2.6 ppm.
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Pyridine ring protons: Three signals in the aromatic region (δ 7.0-8.5 ppm). The proton at the 6-position is expected to be the most downfield.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
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Carbonyl carbon (C=O): Expected around δ 165 ppm.
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Pyridine ring carbons: Five distinct signals in the range of δ 120-160 ppm.
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Ethyl group carbons: Signals for the CH₂ and CH₃ carbons around δ 61 ppm and δ 14 ppm, respectively.
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Methyl group carbon: A signal around δ 24 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups.
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C=O stretch (ester): A strong absorption band is expected around 1720-1740 cm⁻¹.
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C-O stretch (ester): Bands in the region of 1100-1300 cm⁻¹.
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C=C and C=N stretches (aromatic ring): Absorptions in the 1400-1600 cm⁻¹ region.
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C-H stretches (aromatic and aliphatic): Bands above and below 3000 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
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Molecular Ion (M⁺): A peak at m/z = 165, corresponding to the molecular weight.
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Fragmentation Pattern: Characteristic fragments resulting from the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group are expected.
Synthesis of Ethyl 2-methylisonicotinate
A reliable and scalable synthesis of Ethyl 2-methylisonicotinate is crucial for its application in research and development. The following section outlines a robust experimental protocol based on the classical Fischer esterification of the corresponding carboxylic acid.
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of Ethyl 2-methylisonicotinate.
Detailed Experimental Protocol
Objective: To synthesize Ethyl 2-methylisonicotinate from 2-methylisonicotinic acid.
Materials:
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2-Methylisonicotinic acid
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Anhydrous ethanol
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Concentrated sulfuric acid
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-methylisonicotinic acid in an excess of anhydrous ethanol.
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Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
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Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.
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Neutralization: Dissolve the residue in an organic solvent and slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid until effervescence ceases.
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Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to yield pure Ethyl 2-methylisonicotinate.
Self-Validation: The identity and purity of the synthesized product should be confirmed by spectroscopic methods (NMR, IR, and MS) and compared with the expected data.
Applications in Drug Development and Medicinal Chemistry
Pyridine-based scaffolds are prevalent in a wide array of pharmaceuticals due to their ability to engage in various biological interactions. Ethyl 2-methylisonicotinate serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Role as a Synthetic Intermediate
The ester functionality of Ethyl 2-methylisonicotinate can be readily transformed into other functional groups such as amides, hydrazides, or can be reduced to an alcohol. The pyridine nitrogen can be quaternized or can participate in hydrogen bonding with biological targets. The methyl group can also be a site for further functionalization.
Potential Therapeutic Areas
Derivatives of 2-methylisonicotinic acid have been explored in various therapeutic areas. While specific examples for the ethyl ester are not extensively documented in readily available literature, the core scaffold is of interest in the development of:
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Anti-inflammatory agents: Pyridine derivatives are known to modulate inflammatory pathways.
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Antimicrobial agents: The pyridine nucleus is a common feature in many antibacterial and antifungal compounds.
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CNS agents: The ability of the pyridine ring to cross the blood-brain barrier makes it an attractive scaffold for drugs targeting the central nervous system.
The versatility of Ethyl 2-methylisonicotinate makes it a key starting material for generating libraries of compounds for high-throughput screening in drug discovery programs.
Safety and Handling
Ethyl 2-methylisonicotinate is classified as harmful if swallowed, in contact with skin, or if inhaled.[1]
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GHS Hazard Statements: H302, H312, H332[1]
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Precautionary Statements: P261, P264, P270, P271, P280, P301+P317, P302+P352, P304+P340, P317, P321, P330, P362+P364, P501[1]
It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
Ethyl 2-methylisonicotinate is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. This guide has sought to provide a clear and accurate resource for researchers by addressing the common confusion with its isomer, detailing its chemical properties and structure, providing a practical synthesis protocol, and outlining its applications. As with any chemical research, careful attention to detail, proper handling, and thorough characterization are paramount for successful and safe scientific endeavors.
References
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Ethyl 2-methylisonicotinate | C9H11NO2 | CID 12243767 - PubChem. National Center for Biotechnology Information. [Link]
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Ethyl 2-methylisonicotinate. PubChem. [Link]
Sources
- 1. Ethyl 2-methylisonicotinate | C9H11NO2 | CID 12243767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms [mdpi.com]
- 3. 2-メチルピリジン-4-カルボン酸エチル 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]
